molecular formula C38H48N4O8S4 B1335051 1,4,8,11-Tetratosyl-1,4,8,11-tetraazacyclotetradecane CAS No. 71089-74-2

1,4,8,11-Tetratosyl-1,4,8,11-tetraazacyclotetradecane

Cat. No. B1335051
CAS RN: 71089-74-2
M. Wt: 817.1 g/mol
InChI Key: OVVMBINCTWKHOS-UHFFFAOYSA-N
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Description

The compound 1,4,8,11-Tetratosyl-1,4,8,11-tetraazacyclotetradecane, commonly referred to as cyclam, is a macrocyclic ligand that has been extensively studied due to its ability to form stable complexes with various metal ions. Cyclam is characterized by its four nitrogen atoms which are capable of coordinating to metal ions, forming a variety of metal complexes with distinct properties and structures .

Synthesis Analysis

Cyclam and its derivatives are synthesized through various optimized synthetic approaches. For instance, the synthesis of cyclam with pendant methylphosphonic acid arms involves an optimized approach that results in the formation of highly stable complexes with copper(II) ions . Another example is the regioselective synthesis of a trisubstituted cyclam derivative, which is achieved by reacting cyclam with iodoacetamide in the presence of a base, stopping at the trisubstituted stage due to solubility control . Additionally, selective protection strategies have been employed to synthesize cyclam derivatives with specific functional groups, such as the phosphonothioyl group, which can be further used to synthesize bis(methylphosphonic acid) derivatives .

Molecular Structure Analysis

The molecular structure of cyclam and its derivatives has been elucidated using X-ray crystallography and other spectroscopic methods. Cyclam derivatives exhibit various conformations and geometries depending on the substituents and the metal ions they are complexed with. For example, the tetraprotonated form of cyclam with halocuprates shows a centrosymmetric conformation with minimized electrostatic repulsion . The crystal structure of a cyclam derivative with pyridylmethyl groups has been determined, showing a triclinic space group . Moreover, the structure of cyclam with tetraacetic acid reveals a quadrangular conformation, which is one of the most stable for 14-membered cycles .

Chemical Reactions Analysis

Cyclam undergoes various chemical reactions to form complexes with metal ions. The coordination properties of cyclam are influenced by the presence of functional groups and the reaction conditions. For instance, cyclam with methylphosphonic acid arms forms a very stable complex with copper(II) ions, demonstrating high selectivity over other metal ions . The reaction of cyclam with arene diazonium salts leads to the formation of novel tetrakistriazenes, which are characterized by their unique conformation and properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclam and its complexes are closely related to their molecular structure and the nature of the metal ions involved. The complexes often exhibit distinct spectral properties, which can be studied using IR, VIS, and NMR spectroscopy . The solubility of cyclam derivatives plays a crucial role in their synthesis and the formation of complexes, as seen in the regioselective synthesis of a trisubstituted cyclam derivative . The stability and selectivity of cyclam complexes are also significant properties, with some complexes demonstrating high kinetic inertness .

Scientific Research Applications

1. Structural and Coordination Properties

1,4,8,11-Tetraazacyclotetradecane demonstrates notable characteristics in forming complexes with various metal ions. For instance, it forms both cis- and trans-O,O isomeric complexes with Co(III), influenced by strong hydrogen bonding between neighboring phosphonic acid groups. This is evidenced in the work of Kotek et al. (2001) who studied its X-ray structure determinations, revealing insights into its orientation and formation dynamics (Kotek et al., 2001). Additionally, its structural versatility is further highlighted in the synthesis and crystallographic analysis of its derivatives, as described by Clarke et al. (2006), where the synthesis and characterization of 1,4,8,11-tetra[2-aryl-1-diazenyl]-1,4,8,11-tetraazacyclotetradecanes are explored (Clarke et al., 2006).

2. Electrochemical Applications

The compound has shown significant potential in electrochemical applications. Padilla-Tosta et al. (1997) explored its use in the quantitative electrochemical determination of metal ions like Cu2+, Zn2+, and Cd2+, as well as ATP in aqueous solutions, demonstrating its utility as a versatile receptor (Padilla-Tosta et al., 1997). Furthermore, Callegari et al. (2005) investigated the electrochemically induced motion in copper complexes of this compound, providing insights into its potential for developing novel electrochemical sensors and devices (Callegari et al., 2005).

3. Synthesis and Characterization

Lázár (1999) conducted a study on the synthesis of its derivatives, focusing on the regioselective synthesis of 1,4,8-tri(carbamoylmethyl)-1,4,8,11-tetraazacyclotetradecane hydroiodide. This process represents an example of solubility-controlled regioselective synthesis of polyazamacrocyclic complexing agents, underscoring the compound's utility in creating specific molecular configurations (Lázár, 1999).

4. Complexation and Kinetics

The complexation behavior and kinetics of 1,4,8,11-Tetraazacyclotetradecane derivatives have also been a subject of research. Buxtorf and Kaden (1974) studied the complexation of N-methyl-substituted derivatives of this compound with metals like Ni2+ and Cu2+, proposing mechanisms that explain their complexation behaviors and kinetic properties (Buxtorf & Kaden, 1974).

Future Directions

1,4,8,11-Tetratosyl-1,4,8,11-tetraazacyclotetradecane has potential applications in the synthesis of molecules with electroactive cavities . It can also be used as a precursor for the synthesis of trans-difunctionalized derivatives , indicating potential future directions in the field of organic synthesis.

properties

IUPAC Name

1,4,8,11-tetrakis-(4-methylphenyl)sulfonyl-1,4,8,11-tetrazacyclotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H48N4O8S4/c1-31-7-15-35(16-8-31)51(43,44)39-23-5-24-41(53(47,48)37-19-11-33(3)12-20-37)29-30-42(54(49,50)38-21-13-34(4)14-22-38)26-6-25-40(28-27-39)52(45,46)36-17-9-32(2)10-18-36/h7-22H,5-6,23-30H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVMBINCTWKHOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CCN(CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C)S(=O)(=O)C5=CC=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H48N4O8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389067
Record name 1,4,8,11-TETRATOSYL-1,4,8,11-TETRAAZACYCLOTETRADECANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

817.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,8,11-Tetratosyl-1,4,8,11-tetraazacyclotetradecane

CAS RN

71089-74-2
Record name 1,4,8,11-Tetrakis[(4-methylphenyl)sulfonyl]-1,4,8,11-tetraazacyclotetradecane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,8,11-TETRATOSYL-1,4,8,11-TETRAAZACYCLOTETRADECANE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetrakis[(4-methylphenyl)sulfonyl]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Meunier, AK Mishra, B Hanquet… - Canadian journal of …, 1995 - cdnsciencepub.com
La synthèse de tétraazamacrocycles a été réalisée en utilisant le chlorure de p-toluène sulfonyle comme réactif de protection. Les [14(ane) N4] et [15(ane) N4] ont également été …
Number of citations: 64 cdnsciencepub.com

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